

DAU 5884 Hydrochloride: A Technical Guide for Neuroscience Research

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Compound of Interest		
Compound Name:	DAU 5884 hydrochloride	
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Abstract

DAU 5884 hydrochloride is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R). While historically investigated for its effects on smooth muscle contractility, its utility in neuroscience research is increasingly recognized. The M3R is implicated in a variety of central nervous system (CNS) functions and pathological processes, including learning, memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document provides a comprehensive technical overview of **DAU 5884 hydrochloride**, including its pharmacological profile, relevant signaling pathways, and detailed experimental protocols for its application in neuroscience research.

Introduction

Acetylcholine (ACh) is a critical neurotransmitter in the CNS, modulating neuronal excitability and synaptic transmission through its interaction with muscarinic and nicotinic receptors.[1] The muscarinic acetylcholine receptor family consists of five G-protein coupled receptor subtypes (M1-M5), each with a distinct distribution and function within the brain.[2] The M3 receptor, in particular, is expressed in various brain regions and plays a role in modulating neuronal activity. [3] Dysregulation of cholinergic signaling is a hallmark of several neurological disorders, making the selective targeting of muscarinic receptor subtypes a key area of therapeutic interest.[1][4]



DAU 5884 hydrochloride has emerged as a valuable research tool due to its high selectivity for the M3 receptor. This selectivity allows for the precise dissection of M3R-mediated effects in complex neuronal circuits, aiding in the elucidation of its role in both normal brain function and disease states.

Pharmacology of DAU 5884 Hydrochloride

DAU 5884 hydrochloride acts as a competitive antagonist at the M3 muscarinic receptor.[5][6] Its primary mechanism of action involves blocking the binding of the endogenous agonist, acetylcholine, thereby inhibiting downstream signaling cascades.

Quantitative Pharmacological Data

The selectivity of **DAU 5884 hydrochloride** for the M3 receptor over other muscarinic subtypes is a key feature for its use in research. The following table summarizes the available quantitative data on its binding affinities.

Receptor Subtype	Binding Affinity (pKi)	Species	Reference
M3	9.1	Guinea Pig	Doods et al., 1991
M2	7.4	Guinea Pig	Doods et al., 1991
M1	7.2	Rabbit	Doods et al., 1991

Note: Further research is needed to fully characterize the binding profile of DAU 5884 at M4 and M5 receptors and across different species.

M3 Receptor Signaling in the Central Nervous System

In the CNS, the M3 muscarinic receptor is coupled to the Gq family of G-proteins. Activation of this pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased

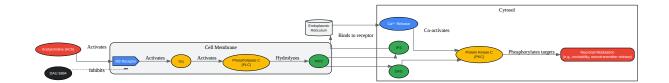




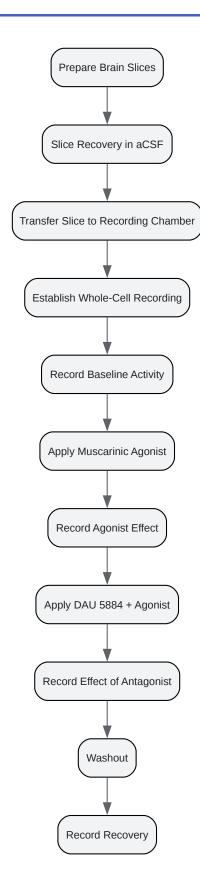


intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of various cellular processes, including neuronal excitability, neurotransmitter release, and gene expression.









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